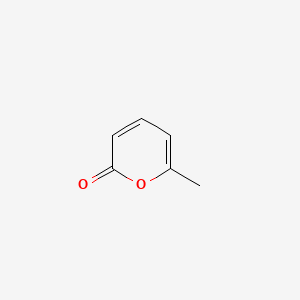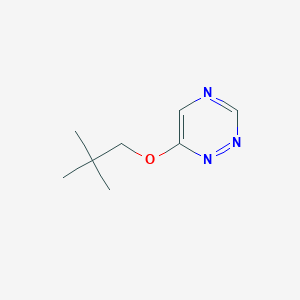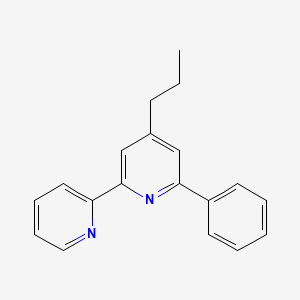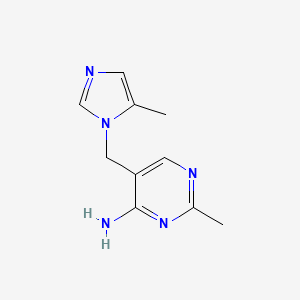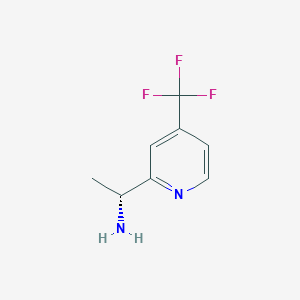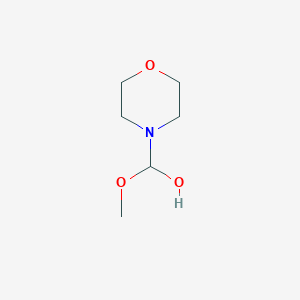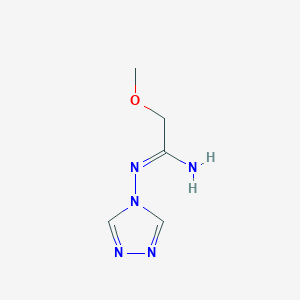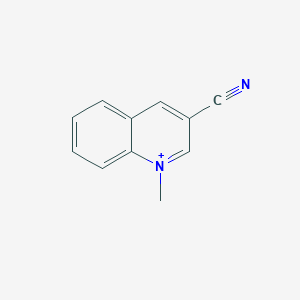
Quinolinium, 3-cyano-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 3-cyano-1-methyl- is a chemical compound with the molecular formula C11H9N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and a methyl group (-CH3) attached to the quinoline ring. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 3-cyano-1-methyl- typically involves the reaction of quinoline with a suitable cyano and methylating agent. One common method is the reaction of quinoline with cyanogen bromide (BrCN) and methyl iodide (CH3I) under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 3-cyano-1-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Quinolinium, 3-cyano-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: 3-amino-1-methylquinolinium derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
科学研究应用
Quinolinium, 3-cyano-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Quinolinium, 3-cyano-1-methyl- involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Quinolinium, 3-cyano-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Quinolinium, 3-cyano-1-phenyl-: Contains a phenyl group instead of a methyl group.
Quinolinium, 3-cyano-1-propyl-: Features a propyl group in place of the methyl group.
Uniqueness
Quinolinium, 3-cyano-1-methyl- is unique due to its specific combination of a cyano group and a methyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
46176-64-1 |
|---|---|
分子式 |
C11H9N2+ |
分子量 |
169.20 g/mol |
IUPAC 名称 |
1-methylquinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C11H9N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-6,8H,1H3/q+1 |
InChI 键 |
CEFUKHDODNXWNC-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




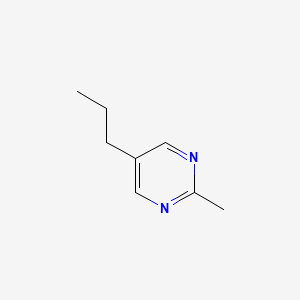

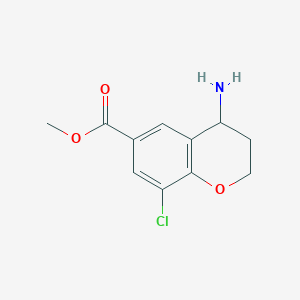
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
